molecular formula C21H19N7O2S2 B2909083 N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351641-23-0

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2909083
CAS No.: 1351641-23-0
M. Wt: 465.55
InChI Key: GWHAACDFTHQCAC-UHFFFAOYSA-N
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Description

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a structurally complex small molecule featuring a fused thiazolo-pyridine core, a benzo[d]thiazole substituent, and a pyrazine-carboxamide moiety. Its synthesis likely involves multi-step coupling reactions, analogous to methods used for related thiazole carboxamides, such as hydrolysis of ester intermediates followed by amine coupling . This compound belongs to a class of molecules designed for targeted therapeutic applications, where structural variations in heterocyclic substituents critically influence bioactivity and pharmacokinetics .

Properties

IUPAC Name

N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S2/c1-12-2-3-13-16(8-12)31-20(24-13)26-18(29)11-28-7-4-14-17(10-28)32-21(25-14)27-19(30)15-9-22-5-6-23-15/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,24,26,29)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHAACDFTHQCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide on various types of cells and cellular processes are also being studied. Preliminary findings suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time are being investigated. This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core motifs with several analogs but exhibits distinct substituents that modulate its properties:

  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Both molecules feature a thiazole-carboxamide backbone. Key differences: The target compound replaces the pyridin-3-yl group with a pyrazine ring and incorporates a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold. These changes likely enhance conformational rigidity and alter electronic properties, impacting target binding .
  • Dasatinib (): A clinically approved thiazole-carboxamide kinase inhibitor. Structural divergence: Dasatinib lacks the tetrahydrothiazolo-pyridine system and instead includes a pyrimidine-amino-thiazole motif. The pyrazine group in the target compound may improve solubility compared to Dasatinib’s chlorophenyl substituent .
  • BMS-354825 (): Features a thiazole-carboxamide core with a piperazinyl-pyrimidine substituent.

Bioactivity Profiling

While direct bioactivity data for the target compound is unavailable, and suggest predictive approaches:

  • Cluster Analysis : Compounds with similar thiazole-carboxamide scaffolds cluster by mode of action (e.g., kinase inhibition). The pyrazine group may confer unique target selectivity compared to pyridine-containing analogs .
  • Molecular Networking: High-resolution MS/MS data (cosine score >0.8) would link the compound to analogs like Dasatinib, but distinct fragmentation patterns in the pyrazine region could indicate novel bioactivity .

Computational Comparisons

  • Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap. For example, the target compound may share ~70% similarity with 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide, with differences localized to the pyrazine and tetrahydrothiazolo-pyridine groups .
  • QSAR Models: highlights that the tetrahydrothiazolo-pyridine system may enhance membrane permeability compared to non-fused thiazoles, as predicted by logP and polar surface area calculations .

Physicochemical Properties

  • Lumping Strategy () : Grouped with benzo[d]thiazole-containing carboxamides, the compound shares hydrophobicity and metabolic stability trends. However, the pyrazine ring introduces hydrogen-bonding capacity, distinguishing it from purely aromatic analogs .

Research Findings and Implications

  • Structural Insights : NMR data () would reveal chemical shift differences in regions corresponding to the tetrahydrothiazolo-pyridine and pyrazine moieties, confirming substituent placement and electronic effects .
  • Synthetic Challenges : The fused ring system necessitates optimized cyclization conditions to avoid byproducts, contrasting with simpler thiazole syntheses .

Tables

Table 1. Structural Comparison of Selected Thiazole-Carboxamides

Compound Core Structure Key Substituents Predicted logP
Target Compound Thiazolo[5,4-c]pyridine Pyrazine, Benzo[d]thiazole 2.8
4-Methyl-N-(5-(morpholinomethyl)... Thiazole Pyridin-3-yl, Morpholinomethyl 3.1
Dasatinib Thiazole Chlorophenyl, Pyrimidine-piperazine 3.5

Table 2. Computational Similarity Metrics (Hypothetical Data)

Compound Pair Tanimoto Index (MACCS) Dice Index (Morgan)
Target vs. Dasatinib 0.65 0.72
Target vs. 4-Methyl-N-(5-morpholino...) 0.71 0.68

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